1-Phenylpiperidine

Übersicht

Beschreibung

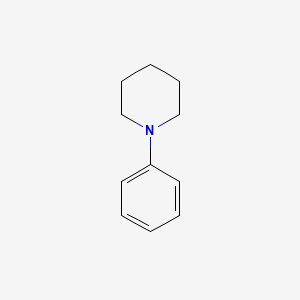

1-Phenylpiperidine is an organic compound with the molecular formula C11H15N. It is a derivative of piperidine, where a phenyl group is attached to the nitrogen atom of the piperidine ring. This compound is of significant interest due to its presence in various pharmacologically active molecules and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

1-Phenylpiperidine can be synthesized through several methods:

Aniline and 1,5-Dibromopentane: This method involves warming aniline with 1,5-dibromopentane.

5-Anilino-1-bromopentane: Heating 5-anilino-1-bromopentane can also yield this compound.

Dehydration of 5-Anilino-1-pentanol: This reaction is carried out over alumina.

Electrolytic Reduction: N-phenylglutarimide can be reduced electrolytically to produce this compound.

Catalytic Hydrogenation: 1-Phenyl-3-hydroxypyridinium chloride can be hydrogenated catalytically.

Reaction with Bromobenzene: Piperidine reacts with bromobenzene in the presence of lithium or sodium amide.

Fluorobenzene and Phenyllithium: Fluorobenzene reacts with 1-methylpiperidine and phenyllithium.

Analyse Chemischer Reaktionen

1-Phenylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Hydrogenation: Catalytic hydrogenation can convert it into different saturated derivatives.

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pain Management and Anesthesia

1-Phenylpiperidine derivatives, particularly those like fentanyl and remifentanil, are extensively utilized in pain management and anesthesia. These compounds act primarily as mu-opioid receptor agonists , inhibiting ascending pain pathways and enhancing pain thresholds.

- Fentanyl : Introduced into clinical practice in 1968, fentanyl is a potent analgesic used in various forms (intravenous, transdermal, etc.) for acute and chronic pain management. Its efficacy is attributed to its high affinity for mu-opioid receptors, resulting in significant analgesic and sedative effects .

- Remifentanil : This ultra-short-acting opioid is used for procedural sedation and pain relief during surgeries. Its rapid metabolism allows for precise control over analgesia during procedures .

Neurological Research

This compound has gained attention in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). Compounds derived from this structure have been investigated as potential γ-secretase modulators .

- GSM-1 : A phenylpiperidine-type compound that selectively lowers the production of amyloid-beta peptide (Aβ42), implicated in AD. GSM-1 binds to presenilin 1 (PS1), affecting its conformational states and thereby modulating γ-secretase activity . This mechanism suggests a promising avenue for developing therapeutic agents against AD.

Antitumor Activity

Recent studies have explored the potential of this compound derivatives in cancer treatment. Novel compounds targeting the β-catenin/BCL9 pathway have shown promise in enhancing antigen presentation and activating dendritic cells, which are crucial for effective antitumor immunity.

- Urea-Containing Derivatives : A series of small-molecule inhibitors derived from this compound were identified to enhance immune responses against tumors, demonstrating robust antitumor efficacy in preclinical models .

Structural Modifications and Derivatives

Research has indicated that structural modifications to this compound can enhance its pharmacological properties. For instance:

- 4-Hydroxy-4-Phenyl Piperidine Derivatives : These synthesized derivatives exhibited significantly enhanced analgesic activity compared to the parent compound when tested in animal models .

Conformational Studies

Understanding the conformational properties of this compound is essential for predicting its biological activity. Quantum chemical calculations and gas-phase electron diffraction studies have revealed insights into the conformational diversity of related compounds.

- Studies indicate a preference for equatorial versus axial positions of substituents on the piperidine ring, which can influence the compound's interaction with biological targets .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-Phenylpiperidine and its derivatives often involves interaction with central nervous system receptors. For example, meperidine, a derivative, acts as an agonist at the μ-opioid receptor, leading to analgesic and sedative effects . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

1-Phenylpiperidine can be compared with other phenylpiperidine derivatives such as:

Meperidine: An opioid analgesic with similar structural features.

Fentanyl: Another potent opioid analgesic with a phenylpiperidine structure.

Pethidine: Known for its analgesic properties and used in pain management.

These compounds share a common phenylpiperidine core but differ in their pharmacological effects and applications. The uniqueness of this compound lies in its versatility as a synthetic intermediate and its presence in various pharmacologically active molecules.

Biologische Aktivität

1-Phenylpiperidine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and associated case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring (a six-membered saturated heterocycle containing nitrogen) bonded to a phenyl group. Its molecular formula is with a molecular weight of 161.24 g/mol. This structural configuration allows it to interact with various biological targets.

The biological activity of this compound and its derivatives primarily revolves around their interactions with central nervous system receptors. Notably, compounds like fentanyl, which is derived from this structure, act as agonists at the μ-opioid receptor, leading to significant analgesic and sedative effects . Additionally, this compound has been shown to inhibit dopamine uptake and induce myocardial infarcts, indicating its potential role in neuropharmacology and cardiology .

Biological Activity Overview

Therapeutic Applications

This compound derivatives have been developed for various therapeutic uses:

- Analgesics : Fentanyl and its analogs are widely used for pain management due to their high potency compared to morphine.

- Antidepressants : Some derivatives exhibit potential in treating mood disorders through dopamine modulation.

- Antitumor Agents : Certain compounds derived from this compound have shown promise in enhancing antigen presentation and activating immune responses against tumors .

Fentanyl Use in Pain Management

Fentanyl, a potent derivative of this compound, has been extensively studied for its efficacy in pain management. A study highlighted that fentanyl patches provide sustained analgesia with a slower increase in plasma concentration in elderly patients compared to younger adults. The pharmacokinetics of fentanyl demonstrate its complex metabolism via the liver's cytochrome P450 enzymes, particularly CYP3A4 .

Antitumor Activity

Recent research demonstrated that novel this compound urea-containing derivatives can inhibit β-catenin/BCL9 interactions. These inhibitors enhance T cell activation and antigen presentation in dendritic cells, showing robust antitumor efficacy in preclinical models .

Eigenschaften

IUPAC Name |

1-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSKXGRDUPMXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063294 | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-20-2 | |

| Record name | N-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-phenylpiperidine?

A1: this compound is a cyclic tertiary amine characterized by a piperidine ring (six-membered saturated heterocycle containing nitrogen) directly bonded to a phenyl group. Its molecular formula is C11H15N, and its molecular weight is 161.24 g/mol. [, ]

Q2: How does this compound react in the presence of strong oxidizing agents?

A2: Studies show that this compound can undergo dehydrogenation reactions when exposed to gamma radiation or peroxides like di-tert-butyl peroxide. This process leads to the formation of radical intermediates, which can subsequently undergo various reactions, including dimerization. For instance, reaction with t-butoxy radicals generates the radical coupling dimer 1,1'-diphenyldodecahydro-2,2'-biazepine. [, ]

Q3: Can this compound be used as a building block for more complex molecules?

A3: Yes, this compound can be employed in the synthesis of various heterocyclic compounds. For example, it serves as a starting material in the preparation of 2-[4-(1-phenylpiperidin-4-ylidene)cyclohexylidene]malononitrile (1) and 2-[4-(1-phenylpiperidin-4-yl)cyclohexylidene]malononitrile (2). These compounds exhibit interesting through-bond interactions between the electron-donating this compound moiety and the electron-accepting dicyanoethylene group. []

Q4: Is there any evidence of this compound being involved in charge-transfer processes?

A5: Yes, derivatives of this compound, like 4-(4-cyano-1-naphthylmethylene)-1-phenylpiperidine, display intramolecular charge-transfer fluorescence. This behavior is influenced by the polarity and mobility of the surrounding solvent environment. In liquid solutions, the charge-transfer emission maximum is sensitive to solvent polarity, while in solid matrices, the relaxation of the excited state is primarily governed by matrix rigidity. []

Q5: Are there any applications of this compound derivatives in medicinal chemistry?

A6: While the provided research doesn't directly delve into specific biological activities, some studies utilize this compound as a building block in synthesizing potentially bioactive molecules. For example, it has been incorporated into 4-aryl-4H-chromene derivatives, which were subsequently evaluated for anti-proliferative activity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.